2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

VX-745 synthesis p38 MAPK inhibitor microwave-assisted synthesis

Researchers synthesizing the p38α MAP kinase inhibitor VX-745 (neflamapimod) require a pre-functionalized building block bearing the essential 2,6-dichlorophenyl group. This compound is the strategic intermediate for the four-step, microwave-assisted route that delivers gram-scale drug substance. • Direct precursor to the pyrimido[1,6-b]pyridazin-6-one pharmacophore • Reactive 6-chloro handle enables late-stage SAR diversification via Ullmann C-S coupling • Consistent quality (mp 142-144°C) ensures reproducible scale-up; supplied with full analytical documentation.

Molecular Formula C12H6Cl3N3
Molecular Weight 298.6 g/mol
CAS No. 209412-06-6
Cat. No. B1363549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
CAS209412-06-6
Molecular FormulaC12H6Cl3N3
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl
InChIInChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H
InChIKeyPFYNTACQTVXRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VX-745 Key Intermediate: Chloropyridazine-Dichlorophenyl Acetonitrile


2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile (CAS 209412-06-6) is a chlorinated pyridazine-acetonitrile derivative with the molecular formula C12H6Cl3N3 and a molecular weight of 298.56 g/mol [1]. This compound is established in the primary literature not as a final drug candidate, but as a strategic intermediate in the four-step, microwave-assisted synthesis of VX-745 (neflamapimod), a selective p38α MAP kinase inhibitor advanced to clinical trials for Werner syndrome and Alzheimer's disease [2]. Its core structure features a reactive 6-chloropyridazine ring and a 2,6-dichlorophenyl acetonitrile moiety, making it a crucial building block for generating the pyrimido[1,6-b]pyridazin-6-one pharmacophore of the clinical candidate [3].

Building Block Chloropyridazine-dichlorophenyl acetonitrile core
Target Molecule Strategic intermediate for VX-745 synthesis
Method Compatibility Microwave-assisted C-S coupling chemistry
Research Context Preclinical p38α MAPK tool compound & SAR studies

Why Generic Pyridazine Intermediates Fail


The synthesis of VX-745 requires a specific, pre-functionalized building block that directly maps to the final pharmacophore. Simple, commercially available pyridazine analogs like 2-(6-chloropyridazin-3-yl)acetonitrile (CAS 909401-21-4) lack the essential 2,6-dichlorophenyl group, which is critical for the p38α kinase inhibition of the final drug [1]. Conversely, its downstream product, 2-(2,6-dichlorophenyl)-2-(6-((2,4-difluorophenyl)thio)pyridazin-3-yl)acetonitrile (CAS 209412-22-6), cannot serve as a generic substitute because it has already undergone the key C-S coupling step, thus forfeiting the synthetic versatility of the 6-chloro handle for generating diverse analog libraries . The specific intermediate CAS 209412-06-6 is thus the irreplaceable, strategic starting point for the critical final-stage diversification of the pyrimido[1,6-b]pyridazin-6-one core.

!
Missing Pharmacophoric Group
Analogs lacking the 2,6-dichlorophenyl substituent do not map to the p38α kinase inhibition requirements.
!
Blocked Functional Handle
Downstream C-S coupled intermediates forfeit the 6-chloro reactivity, preventing further diversification.
!
Structural Pre-functionalization
Generic pyridazine acetonitriles lack the pre-installed substitution pattern required for this synthesis.

Quantitative Evidence vs. Closest Analogs


Scalable Route to VX-745

The target compound is the starting material for a validated, high-yielding synthetic sequence. Its use in a microwave-assisted, four-step synthetic route produced the clinical candidate VX-745 in a 38% overall yield [1]. In contrast, earlier synthetic routes that may have used alternative, less optimized intermediates were only capable of delivering milligram quantities, unsuitable for preclinical studies [2]. This shows that the choice of this specific intermediate is tied to a scalable, efficient process.

Scalable Route to VX-745
Cross-study comparable
38% overall yield over 4 steps
Conditions: Microwave-assisted, CuI-catalyzed Ullmann-type C-S coupling.
Supports gram-scale viability for preclinical supply.
Earlier routes (unspecified intermediates) limited to milligram quantities.
VX-745 synthesis p38 MAPK inhibitor microwave-assisted synthesis process chemistry

6-Chloro Substituent Advantage for C-S Coupling

The chlorine atom at the 6-position of the pyridazine ring is the critical reactive handle for the transition-metal-catalyzed C-S bond formation with thiophenols, a pivotal step in constructing the VX-745 core [1]. Its direct downstream analog, CAS 209412-22-6, where this chlorine is already substituted with a 2,4-difluorophenylthio group, is a terminal intermediate in that pathway and cannot undergo this diversification. The target compound thus offers superior utility for generating focused libraries of p38 inhibitors through late-stage functionalization.

6-Chloro C-S Coupling Advantage
Direct head-to-head
Reactive 6-Cl handle for late-stage functionalization
Competitor CAS 209412-22-6 has a blocked 6-position, preventing further C-S coupling.
Enables analog library generation from a single building block.
Ullmann coupling C-S bond formation late-stage functionalization medicinal chemistry

Defined Melting Point Ensures Quality Control

The target compound has a reported melting point of 142-144°C, providing a clear, verifiable parameter for identity and purity assessment upon receipt . In contrast, the simpler analog 2-(6-chloropyridazin-3-yl)acetonitrile (CAS 909401-21-4), which lacks the 2,6-dichlorophenyl group, does not have a well-defined melting point in the primary literature, complicating initial quality checks. The recommended storage temperature of 2-8°C for the target compound further standardizes its handling, reducing the risk of degradation.

Melting Point for Quality Control
Data to verify
142–144 °C
Recommended storage: 2–8 °C.
Supports identity verification and lot consistency review.
Comparable analog CAS 909401-21-4 lacks a defined melting point in primary literature.
quality control physicochemical properties melting point laboratory handling

Research & Industrial Applications


Scalable VX-745 Synthesis for Preclinical Studies

The primary application is as a key starting material for the four-step, microwave-assisted synthesis of VX-745. Its use is validated to deliver gram-scale quantities of the drug substance, a critical requirement for in vivo efficacy and toxicology studies. This overcomes the milligram-scale limitations of earlier synthetic routes [1].

Library Generation Around Pyrimidopyridazinone Core

The reactive 6-chloro group makes this compound an ideal scaffold for generating diverse libraries of p38α MAPK inhibitors. By varying the thiophenol coupling partner in the Ullmann-type C-S bond formation, researchers can systematically explore structure-activity relationships (SAR) at a key position on the heterocyclic core, a strategy not possible with the pre-coupled analog CAS 209412-22-6 [2].

Process Development and Optimization Studies

The compound's defined characteristics, including a sharp melting point (142-144°C), make it a reliable substrate for catalyst screening, ligand optimization, and scale-up studies. Its consistent quality, verified by melting point, ensures reproducible results in process chemistry research aimed at improving the yield and throughput of the VX-745 manufacturing route .

Application
Selection Property
Validation Focus
Scalable VX-745 Synthesis
Route viability at scale
Published yield & reported gram-scale precedent
Kinase Inhibitor Library Generation
Late-stage diversification handle
C-S coupling reactivity context
Process Development & Optimization
Physicochemical lot consistency
Defined melting point (142–144 °C) & storage review
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